molecular formula C15H20O3 B1251374 Loxoprofen active metabolite CAS No. 83648-76-4

Loxoprofen active metabolite

Cat. No.: B1251374
CAS No.: 83648-76-4
M. Wt: 248.32 g/mol
InChI Key: SHAHPWSYJFYMRX-GDLCADMTSA-N
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Description

Loxoprofen trans alcohol is an active metabolite of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Loxoprofen itself is a prodrug, which means it is metabolized in the body to produce its active form, loxoprofen trans alcohol. This compound is known for its potent inhibition of cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins, thereby reducing pain and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of loxoprofen trans alcohol involves several steps. Initially, loxoprofen undergoes an optical resolution reaction using N-methyl-D-glucamine or N-ethyl-D-glucamine to obtain a solid-state mixture containing (2R, 1’S) and (2S, 1’R)-loxoprofen. This mixture is then subjected to an esterification reaction, followed by a reduction reaction to produce trans-alcohol ester mixtures. These mixtures are further purified using column chromatography. Finally, the trans-alcohol ester is hydrolyzed to yield loxoprofen trans alcohol .

Industrial Production Methods: Industrial production of loxoprofen trans alcohol follows a similar synthetic route but is optimized for higher yield and purity. The process involves large-scale optical resolution, esterification, reduction, and hydrolysis reactions, with careful control of reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Loxoprofen trans alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Loxoprofen trans alcohol has several scientific research applications:

Mechanism of Action

Loxoprofen trans alcohol exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, loxoprofen trans alcohol reduces the production of prostaglandins, leading to decreased pain and inflammation. The compound is rapidly converted to its active form in the liver, reaching peak plasma concentration within 30 to 50 minutes .

Comparison with Similar Compounds

Uniqueness of Loxoprofen Trans Alcohol: Loxoprofen trans alcohol is unique due to its rapid conversion from a prodrug to its active form, providing quick onset of action. Additionally, it has a lower risk of gastrointestinal side effects compared to other NSAIDs, making it a safer option for long-term use .

Properties

CAS No.

83648-76-4

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(2S)-2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid

InChI

InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10-,13+,14-/m0/s1

InChI Key

SHAHPWSYJFYMRX-GDLCADMTSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O)C(=O)O

SMILES

CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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